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Compound Name: o o
disialoganglioside GD3

Cat. No.: B15547083

Introduction

N-Hexanoyl-biotin-GD3 is a synthetically modified analog of the ganglioside GD3, featuring a
biotin molecule attached to the sphingosine backbone via a hexanoyl linker. This modification
allows for the highly specific and high-affinity binding to streptavidin and its conjugates, making
it a valuable tool for various biological assays, including flow cytometry.[1] The
disialoganglioside GD3 is a glycosphingolipid expressed on the outer leaflet of the plasma
membrane.[1] While its expression is limited in most healthy adult tissues, it is notably
upregulated in several types of cancer, including melanoma, glioblastoma, and certain
leukemias, making it a significant tumor-associated antigen.[2] GD3 is implicated in key cellular
processes such as cell growth, adhesion, migration, and signal transduction.[1][3][4] In cancer,
GD3 is known to modulate signaling pathways that contribute to malignant phenotypes.[5]

Principle of the Assay

This protocol describes the use of N-Hexanoyl-biotin-GD3 in flow cytometry to identify and
characterize cells that express binding partners for the ganglioside GD3. The biotinylated GD3
is introduced to a cell suspension, where it can interact with proteins or other molecules on the
cell surface. Subsequent incubation with a fluorophore-conjugated streptavidin allows for the
detection and quantification of these binding events using a flow cytometer. The intensity of the
fluorescent signal is proportional to the amount of N-Hexanoyl-biotin-GD3 bound to the cell
surface, providing a measure of the abundance of GD3-interacting partners.
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Applications

« Identification and characterization of GD3-binding proteins: This protocol can be used to
screen cell populations for the presence of receptors or other cell-surface molecules that
interact with GD3.

o Cancer Research: Given the high expression of GD3 in various cancers, this tool can be
employed to study the role of GD3 interactions in tumor progression, metastasis, and the
tumor microenvironment.[5][6][7]

e Drug Development: N-Hexanoyl-biotin-GD3 can be utilized in screening assays to identify
novel therapeutic agents that disrupt the interaction of GD3 with its binding partners,
potentially inhibiting cancer cell growth and survival.

e Immunology: Investigate the role of GD3 in modulating immune cell function and its
interactions within the immune system.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing flow
cytometry to analyze GD3 expression.

Table 1: GD3 Expression in Glioblastoma Patient Samples

Parameter Value Reference

Percentage of GD3+ cells 17.60% +/- 2.25% [2]

Table 2: Recommended Reagent Concentrations for Flow Cytometry
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Working

. . ) Incubation
Reagent Concentration/Amo Incubation Time
Temperature

unt

N-Hexanoyl-biotin- 1-10 pg/mL (titration )
30-60 minutes 4°C

GD3 recommended)
Streptavidin-

0.1-0.2 pg per 10n7 )
Fluorophore 30 minutes 4°C

) cells/100 pL

Conjugate
Blocking Buffer (e.g., )

N/A 10 minutes Room Temperature

PBS + 1% BSA)

Experimental Protocols

Materials

» N-Hexanoyl-biotin-GD3

o Cells of interest

o Phosphate-Buffered Saline (PBS)

e Bovine Serum Albumin (BSA)

o Fluorophore-conjugated Streptavidin (e.g., Streptavidin-PE, Streptavidin-FITC)

e FACS Tubes (5 mL polystyrene round-bottom tubes)

e Flow Cytometer

Buffers and Solutions

o FACS Buffer: PBS supplemented with 1% BSA and 0.1% sodium azide.

e Blocking Buffer: FACS Buffer.

Protocol for Staining Cells with N-Hexanoyl-biotin-GD3
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o Cell Preparation:
o Harvest cells and prepare a single-cell suspension.
o Count the cells and adjust the concentration to 1 x 1077 cells/mL in cold FACS buffer.
o Aliquot 100 pL of the cell suspension (1 x 1076 cells) into each FACS tube.

» Blocking:

o Wash the cells by adding 2 mL of cold FACS Buffer, centrifuging at 300-400 x g for 5
minutes at 4°C, and decanting the supernatant.

o Resuspend the cell pellet in 100 pL of Blocking Buffer and incubate for 10 minutes at room
temperature to block non-specific binding sites.

e Primary Staining with N-Hexanoyl-biotin-GD3:

o Without washing, add the appropriate amount of N-Hexanoyl-biotin-GD3 to each tube. A
titration is recommended to determine the optimal concentration (start with a range of 1-10

pg/mL).
o Vortex gently and incubate for 30-60 minutes at 4°C, protected from light.
e Washing:

o Add 2 mL of cold FACS Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at
4°C.

o Decant the supernatant and repeat the wash step twice to ensure removal of unbound N-
Hexanoyl-biotin-GD3.

e Secondary Staining with Streptavidin-Fluorophore Conjugate:

o Resuspend the cell pellet in 100 pL of cold FACS Buffer containing the pre-titrated optimal
concentration of fluorophore-conjugated streptavidin.

o Vortex gently and incubate for 30 minutes at 4°C, protected from light.
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¢ Final Washes:

o Add 2 mL of cold FACS Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at
4°C.

o Decant the supernatant and repeat the wash step.
o Sample Acquisition:
o Resuspend the final cell pellet in 300-500 uL of cold FACS Buffer.

o Analyze the samples on a flow cytometer as soon as possible. Keep samples on ice and
protected from light until acquisition.

Controls

o Unstained Cells: Cells incubated without any reagents to determine background
fluorescence.

o Cells with Streptavidin-Fluorophore Conjugate Only: To assess non-specific binding of the
streptavidin conjugate.

 Isotype Control (if applicable for other markers): To control for non-specific binding of
antibodies in multi-color experiments.

Visualizations
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Caption: Experimental workflow for flow cytometry using N-Hexanoyl-biotin-GD3.
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Caption: GD3-mediated convergence of signaling pathways in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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